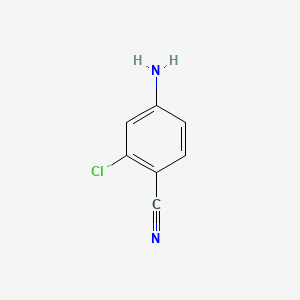

4-Amino-2-chlorobenzonitrile

Description

Significance in Chemical Synthesis and Research

The presence of the amino, chloro, and nitrile functional groups on the aromatic ring makes 4-amino-2-chlorobenzonitrile a versatile building block in organic synthesis. cymitquimica.com These groups offer multiple reaction sites, allowing for the creation of a wide array of derivatives through reactions such as nucleophilic substitutions and coupling reactions. cymitquimica.com

Role as an Intermediate in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. cymitquimica.comontosight.ai Its derivatives have demonstrated a range of biological activities, leading to their investigation in the development of new drugs. For instance, it has been utilized in the synthesis of inhibitors for enzymes like urokinase-type plasminogen activator (uPA) and inosine (B1671953) 5'-monophosphate dehydrogenase. srdpharma.com The compound has also been implicated in the creation of antiviral and antibacterial agents, as well as in the development of treatments for diseases such as cancer. ontosight.ai Furthermore, it has been used in the synthesis of compounds with potential antimalarial properties. biosynth.com

Utility in Agrochemical Formulation

In the field of agrochemicals, this compound is employed as an intermediate in the formulation of various products. cymitquimica.com Its structural features allow for its incorporation into molecules designed as herbicides, pesticides, and fungicides, contributing to the development of new crop protection agents. anshulchemicals.com

Application in Dye Synthesis

The chemical structure of this compound makes it a suitable precursor in the synthesis of dyes and pigments. cymitquimica.comontosight.ai The amino group allows it to participate in diazotization and azo coupling reactions, which are fundamental processes in the creation of a diverse range of colorants used in various industries.

Building Block for Complex Organic Molecules

Beyond its specific applications, this compound is a fundamental building block for the synthesis of more complex organic molecules. Its reactivity allows chemists to introduce the cyano and chloro-substituted aminophenyl moiety into larger, more intricate structures, facilitating the construction of novel organic compounds with desired properties. cymitquimica.com For example, it has been used in the preparation of methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. sigmaaldrich.com

Relevance in Material Science

The applications of this compound extend into material science. It is used in the manufacture of high-performance polymers and resins. anshulchemicals.com The incorporation of this compound into polymer chains can influence the material's properties, highlighting its role as a building block in the development of advanced materials.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound, detailing its significance and applications within various scientific research domains. The primary objective is to present a thorough and scientifically accurate account of its role as a chemical intermediate. The scope is strictly limited to the academic and research applications of the compound, with a focus on its synthetic utility.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | nih.govontosight.ai |

| Molecular Weight | 152.58 g/mol | |

| Melting Point | 116-118 °C | sigmaaldrich.comchemicalbook.com |

| Appearance | Yellow to pale brown powder or lumps | cymitquimica.com |

Synonyms for this compound

| Synonym | Source |

| (3-Chloro-4-cyanophenyl)amine | cymitquimica.com |

| 2-Chloro-4-aminobenzonitrile | cymitquimica.com |

| 3-Chloro-4-cyanoaniline | cymitquimica.com |

| Benzonitrile (B105546), 4-amino-2-chloro- | cymitquimica.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBKYGFPUCUYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175082 | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-27-3 | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYJ3C99GPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 2 Chlorobenzonitrile

Established Synthetic Routes

The creation of 4-amino-2-chlorobenzonitrile relies on well-documented synthetic transformations. The choice of route often depends on factors such as the availability of starting materials, desired scale, and economic viability.

One prominent laboratory-scale method for synthesizing this compound is through the direct catalytic amination of 2-chlorobenzonitrile (B47944). This process involves a nucleophilic aromatic substitution reaction where an amino group displaces a different substituent on the aromatic ring.

The successful execution of this amination reaction hinges on specific conditions and the use of effective catalysts. The reaction is typically carried out using ammonia (B1221849) (in the form of gas or ammonium (B1175870) salts) as the aminating agent. To facilitate the reaction, which would otherwise be sluggish, transition metal catalysts are employed. Commonly used catalysts include palladium on carbon (Pd/C) and various copper compounds. The process requires elevated temperatures, generally in the range of 100–150 °C, and may be conducted under pressure to achieve satisfactory yields.

Table 1: Reaction Conditions for Catalytic Amination of 2-Chlorobenzonitrile

| Parameter | Condition | Source |

| Substrate | 2-Chlorobenzonitrile | |

| Reagent | Ammonia gas or ammonium salts | |

| Catalyst | Palladium on Carbon (Pd/C) or Copper (Cu) | |

| Temperature | 100–150 °C | |

| Pressure | Varies (often elevated) |

The underlying mechanism for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org Unlike aliphatic SN2 reactions, a backside attack is impossible due to the steric hindrance of the benzene (B151609) ring. wikipedia.org Instead, the reaction proceeds via a two-step addition-elimination pathway. libretexts.org

First, the nucleophile (ammonia) attacks the carbon atom bonded to the chlorine, which is the leaving group. This attack is facilitated by the presence of electron-withdrawing groups (in this case, the nitrile and chloro groups) positioned on the aromatic ring, which activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. libretexts.org

This synthetic route offers distinct advantages and also presents certain limitations.

Table 2: Advantages and Limitations of Catalytic Amination

| Category | Description | Source |

| Advantage | Direct Synthesis: It allows for the direct conversion of a readily available nitrile precursor into the desired amino compound. | |

| Limitation | Catalyst Cost: The use of precious metal catalysts like palladium can add significant cost to the synthesis. | |

| Limitation | Side Reactions: The reaction conditions may lead to the formation of unwanted byproducts, complicating purification. |

An alternative and widely used synthetic approach is the reduction of 4-nitro-2-chlorobenzonitrile. In this method, the nitro group (–NO₂) is selectively reduced to an amino group (–NH₂), leaving the chloro and nitrile functionalities intact. Various reducing agents can accomplish this transformation. Specific examples include using stannous chloride (SnCl₂) in concentrated hydrochloric acid or granular tin in hydrochloric acid. prepchem.comgoogle.com Another documented method involves the use of hydrazine (B178648) monohydrate. prepchem.com Catalytic hydrogenation, employing hydrogen gas with a palladium on carbon catalyst, is also an effective route. A reported synthesis using stannous chloride achieved a 96% yield of this compound. google.com

A primary challenge in this route is chemoselectivity—the ability to reduce the nitro group without affecting the nitrile (–C≡N) or chloro (–Cl) groups. The nitrile group is also susceptible to reduction. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, sodium borohydride (B1222165) (NaBH₄), are generally unsuitable for this specific transformation because they can reduce the nitrile group, often to an amide, rather than selectively targeting the nitro group. nih.gov

To overcome this, milder and more selective reduction systems are employed. The use of tin (Sn) or stannous chloride (SnCl₂) in acidic media is a classic method that demonstrates excellent chemoselectivity for the nitro group in the presence of other reducible functionalities. prepchem.comgoogle.com Catalytic hydrogenation can also be finely tuned to selectively reduce the nitro group. nih.gov This careful selection of reagents ensures that only the desired transformation occurs, preserving the essential nitrile and chloro groups in the final product structure.

Table 3: Reagents for the Reduction of 4-Nitro-2-chlorobenzonitrile

| Reagent | Conditions | Source |

| Stannous Chloride (SnCl₂·2H₂O) | Concentrated Hydrochloric Acid | google.com |

| Granular Tin (Sn) | Concentrated Hydrochloric Acid | prepchem.com |

| Hydrazine Monohydrate | Heat, Reflux | prepchem.com |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) catalyst |

Ammonolysis of 4-Chlorobenzonitrile (B146240)

The synthesis of aminobenzonitriles from their chloro-counterparts via ammonolysis represents a direct approach to installing an amino group. This transformation is a form of nucleophilic aromatic substitution (SNAr), where an ammonia source displaces a halide on the aromatic ring. The reaction is typically facilitated by the presence of electron-withdrawing groups on the ring, such as the nitrile (-CN) group, which activates the ring towards nucleophilic attack. byjus.comchemistrysteps.comlibretexts.org However, it is important to note that the direct synthesis of this compound from 4-chlorobenzonitrile via this method is not chemically feasible as it would require the introduction of a chlorine atom at the 2-position, a transformation not accomplished by ammonolysis. The following sections describe the general conditions for the ammonolysis of a chlorobenzonitrile substrate.

Reaction with Ammonia Water in Ethanol (B145695)

One documented method for the ammonolysis of a chlorobenzonitrile involves the use of ammonia water in an ethanol solvent. bloomtechz.com In a typical procedure, 4-chlorobenzonitrile is mixed with aqueous ammonia and ethanol. bloomtechz.com The mixture is stirred for an extended period, often at room temperature, to facilitate the substitution reaction. bloomtechz.com Ethanol serves as a co-solvent to ensure the miscibility of the organic substrate and the aqueous ammonia. bloomtechz.com

Role of Sodium Hydroxide (B78521)

In some ammonolysis procedures, a strong base such as sodium hydroxide (NaOH) is added to the reaction mixture. bloomtechz.com The addition of NaOH can serve to neutralize any acidic byproducts, such as hydrogen halide (HX), that may form during the reaction. bloomtechz.com This prevents the protonation of the desired amine product and helps drive the reaction to completion. bloomtechz.com

Table 1: General Conditions for Ammonolysis of 4-Chlorobenzonitrile

| Reactant | Reagents | Solvent | Conditions | Source |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | Ammonia water, Sodium Hydroxide (NaOH) | Ethanol | Room temperature, 24 hours | bloomtechz.com |

Cyanide Method from 4-Chlorobenzonitrile

The synthesis of this compound starting from 4-chlorobenzonitrile via a "cyanide method" is not a chemically logical or documented pathway. The starting material, 4-chlorobenzonitrile, already contains the cyano (nitrile) functional group. Therefore, a method involving the introduction of a cyanide group would be redundant. Literature describing the synthesis of aminobenzonitriles sometimes refers to a cyanide method, but this typically involves the displacement of a different leaving group (like a halogen) on an aniline (B41778) precursor to introduce the nitrile group, or it may be a misnomer for other transformations. bloomtechz.com No reliable scientific sources document a "cyanide method" for the conversion of 4-chlorobenzonitrile into this compound.

Amination with Ethylenediamine (B42938)

The use of ethylenediamine in a reaction with a chlorobenzonitrile at high temperatures has been reported as a method to produce aminobenzonitriles. bloomtechz.com In this type of reaction, ethylenediamine acts as the aminating agent. However, the procedure described in available literature pertains to the synthesis of 4-aminobenzonitrile (B131773) from 4-chlorobenzonitrile and includes steps that are incongruous, such as starting with 4-nitrobenzonitrile. bloomtechz.com While ethylenediamine can serve as a source of the amino group for aryl halides, specific, well-defined protocols for its reaction with a chlorobenzonitrile to yield this compound are not readily found in published research.

Aromatic Amination Reactions

Modern organic synthesis employs catalytic methods for the formation of carbon-nitrogen bonds, which are broadly termed aromatic amination reactions. These methods offer a more sophisticated and often more efficient alternative to traditional nucleophilic aromatic substitution.

A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.org This reaction is highly versatile and has been developed over several "generations" of catalyst systems to accommodate a wide range of substrates with high functional group tolerance. wikipedia.orgnih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.orgyoutube.com

Table 2: Key Components of Buchwald-Hartwig Amination

| Component | Function | Examples | Source |

|---|---|---|---|

| Catalyst | Facilitates C-N bond formation | Pd(0) complexes, e.g., from Pd(OAc)2 | libretexts.org |

| Ligand | Stabilizes catalyst, promotes key steps | BINAP, DPPF, Josiphos, Brettphos | wikipedia.org |

| Base | Activates the amine, facilitates catalyst cycle | KOtBu, K2CO3, LiHMDS | libretexts.org |

| Amine Source | Provides the amino group | Primary/secondary amines, Ammonia equivalents | wikipedia.org |

While direct coupling with ammonia can be challenging due to its strong binding to palladium, catalyst systems using specific ligands (e.g., Josiphos-type) or ammonia equivalents like benzophenone (B1666685) imine have been developed to synthesize primary anilines. wikipedia.org

Advanced Synthetic Strategies and Optimization

Optimization of synthetic routes to this compound focuses on improving yield, selectivity, and functional group compatibility, particularly within the framework of catalytic aromatic amination.

The development of the Buchwald-Hartwig amination is a prime example of strategic optimization. Research has led to a variety of specialized phosphine ligands, each designed to address specific challenges. wikipedia.org For instance, sterically hindered ligands can accelerate the reductive elimination step, while bidentate ligands like BINAP and DPPF were instrumental in extending the reaction's utility to primary amines. wikipedia.org For challenging substrates, screening methodologies are employed to rapidly identify the optimal combination of catalyst, ligand, base, and solvent to tolerate sensitive functional groups and maximize yield. nih.gov

Another advanced strategy for nucleophilic aromatic substitution involves the use of phase-transfer catalysts. A catalyst system consisting of a quaternary ammonium compound and a polyether can accelerate, or in some cases enable, nucleophilic substitutions on unactivated or deactivated aryl halides. google.com This approach could potentially be applied to ammonolysis reactions to improve reaction rates and yields under milder conditions.

Furthermore, advanced catalytic systems are continuously being developed for related transformations. For example, iron-based nanoparticle catalysts have been evaluated for the hydrogenation of nitriles to amines, a different but related field of amine synthesis. researchgate.net Such innovations in catalysis are key to developing more efficient and sustainable pathways for producing complex molecules like this compound.

Chemo- and Regioselective Synthesis Approaches

Achieving the desired substitution pattern in this compound requires precise control over the reaction conditions to ensure high chemo- and regioselectivity. One of the most common and effective methods is the chemoselective reduction of 4-nitro-2-chlorobenzonitrile. This approach is favored because it selectively reduces the nitro group to an amine while leaving the nitrile and chloro functionalities intact. Reagents such as sodium borohydride (NaBH₄) are often preferred for this transformation due to their selectivity. unive.it Another established method involves the reduction of 2-chloro-4-nitrobenzonitrile (B1360291) using tin (Sn) and concentrated hydrochloric acid (HCl). youtube.com

Alternative industrial-scale synthesis involves the ammoxidation of 2-chlorotoluene (B165313). unive.it This process converts the methyl group to a nitrile while simultaneously introducing an amino group. Catalytic amination of 2-chlorobenzonitrile represents another pathway, where an amino group is introduced via nucleophilic aromatic substitution, often requiring catalysts like copper or palladium complexes at elevated temperatures. unive.it The choice of synthetic route is critical, as demonstrated by the synthesis of the isomer 4-amino-3-chlorobenzonitrile (B1332060), which is prepared by the direct chlorination of 4-aminobenzonitrile, highlighting the importance of regiocontrol.

Table 1: Synthetic Approaches for this compound

| Starting Material | Key Reagents/Catalysts | Key Features |

|---|---|---|

| 4-Nitro-2-chlorobenzonitrile | NaBH₄ or Sn/HCl | High chemoselectivity; preserves nitrile group. unive.ityoutube.com |

| 2-Chlorotoluene | Ammonia, Oxygen, Catalyst | Industrial ammoxidation process. unive.it |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint of its production. This involves the use of less hazardous reagents and solvents, improved atom economy, and the application of catalysis. For instance, catalytic reduction methods are preferable to stoichiometric reagents like tin, which generate significant waste. The use of non-transition metal catalysts and greener solvents like methanol (B129727) are being explored for related nitrile syntheses, offering a potential pathway for more sustainable production. fishersci.co.uk Industrial processes such as ammoxidation can be optimized for atom economy and energy efficiency. Furthermore, the development of syntheses in water or the use of recyclable catalysts are active areas of research to align chemical manufacturing with sustainability goals.

Flow Chemistry Applications in Production

Flow chemistry offers significant advantages for the production of this compound, enhancing safety, efficiency, and scalability. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially hazardous reactions like nitration or amination. researchgate.netyoutube.com The superior heat transfer of flow reactors minimizes the risk of thermal runaways, while the small reaction volumes at any given time enhance safety. researchgate.net

Derivatization Strategies Utilizing this compound

The presence of three distinct functional groups—amino, chloro, and nitrile—makes this compound a valuable building block for creating a diverse range of more complex molecules. chemguide.co.ukcymitquimica.com The reactivity of the amino group, in particular, allows for a wide array of derivatization strategies.

Reactions at the Amino Group

The primary aromatic amino group is a key site for chemical modification, enabling the introduction of new functionalities and the construction of larger molecular scaffolds.

The primary aromatic amine functionality of this compound can be readily converted into a diazonium salt. This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. simply.sciencesavemyexams.com

The resulting 2-chloro-4-cyanobenzenediazonium salt is a highly versatile intermediate. It can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a range of nucleophiles using a copper(I) salt catalyst. simply.sciencesavemyexams.com This allows for the introduction of groups such as -Cl, -Br, and -CN. Other variations can introduce -I, -F (Schiemann reaction), and -OH groups, providing access to a wide spectrum of substituted benzonitrile (B105546) derivatives. simply.science These reactions are fundamental in the synthesis of pharmaceuticals and dyes. unive.it

The nucleophilic amino group of this compound readily undergoes acylation and alkylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form a stable N-substituted amide. libretexts.orgwikipedia.org The reaction proceeds through a nucleophilic addition-elimination mechanism where the amine's lone pair attacks the carbonyl carbon of the acyl chloride. libretexts.org This transformation is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. simply.science The resulting amide, for example, N-(3-chloro-4-cyanophenyl)acetamide, has significantly different chemical properties compared to the starting amine.

Alkylation introduces an alkyl group onto the nitrogen atom. This is typically achieved by reacting the amine with an alkyl halide in a nucleophilic aliphatic substitution reaction. fishersci.co.uk A significant challenge in the N-alkylation of primary amines is preventing overalkylation, which can lead to a mixture of secondary and tertiary amines. unive.it To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or specialized catalytic systems. unive.itfishersci.co.uk The reaction rate is dependent on the nature of the alkyl halide, with reactivity following the order I > Br > Cl. fishersci.co.uk

Table 2: Derivatization Reactions at the Amino Group

| Reaction Type | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | Diazonium Salt | Versatile intermediate for Sandmeyer and other substitution reactions. simply.sciencesavemyexams.com |

| Acylation | Acyl Chloride (e.g., CH₃COCl), Base | N-Substituted Amide | Forms a stable amide bond; modifies electronic properties. libretexts.orgwikipedia.org |

Formation of Schiff Bases

This compound serves as a primary amine component in condensation reactions with various aldehydes and ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of the imine bond is a reversible process and is often driven to completion by removing water as it is formed.

The general reaction involves the nucleophilic attack of the amino group of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the corresponding Schiff base. The reaction conditions, such as solvent and catalyst, can be varied to optimize the yield and purity of the product. For instance, the reaction can be carried out in solvents like ethanol or methanol, sometimes with the addition of a few drops of a catalytic acid like glacial acetic acid. nih.gov

A variety of aldehydes, including aromatic and heterocyclic aldehydes, can be used in this reaction. For example, substituted benzaldehydes and other carbonyl-containing compounds can react with this compound to produce a diverse range of Schiff bases with different electronic and steric properties. nih.govnih.gov The resulting Schiff bases are often crystalline solids with defined melting points and can be characterized by spectroscopic methods such as IR and NMR spectroscopy. nih.gov

Table 1: Examples of Schiff Base Synthesis with Amino Benzonitriles

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile (B23959) derivatives | Acetophenones | CuCl | Toluene (B28343) | Azomethine chromophores | researchgate.net |

| 5-Chloro-2-aminobenzoic acid | 4-Nitrobenzaldehyde | Glacial Acetic Acid | Ethanol | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | nih.gov |

| 4-(2-Aminophenyl)morpholine | Substituted aldehydes | - | Absolute Ethanol | Schiff bases of 4-(2-aminophenyl)morpholines | nih.gov |

Reactions Involving the Nitrile Group

Hydrolysis to Carboxylic Acids

The nitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or alkaline conditions. libretexts.orgchemistrysteps.com This reaction proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis is typically carried out by heating the nitrile under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. libretexts.org The final product is the free carboxylic acid. docbrown.info

Alkaline hydrolysis involves heating the nitrile with a strong base like sodium hydroxide solution. libretexts.org In this case, the initial product is the salt of the carboxylic acid (a carboxylate). To obtain the free carboxylic acid, the reaction mixture must be acidified with a strong acid after the initial hydrolysis. libretexts.org The presence of other functional groups on the aromatic ring can influence the reaction conditions required for hydrolysis.

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine (-CH2NH2). This transformation is a valuable synthetic tool for introducing an aminomethyl group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common method for reducing nitriles. However, care must be taken as this method can also reduce nitro groups if they are present.

Cycloaddition Reactions

The nitrile group in benzonitrile derivatives can participate in cycloaddition reactions. One notable example is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring.

For instance, benzonitrile oxides, which can be generated in situ from the corresponding benzaldoximes, can react with various dipolarophiles. A study on the [3+2] cycloaddition reaction between 4-chlorobenzonitrile oxide and β-aminocinnamonitrile showed that the reaction proceeds with high chemo- and regioselectivity. researchgate.net While this specific example does not use this compound directly, it demonstrates the potential of the nitrile group in substituted benzonitriles to undergo such transformations. The electronic nature of the substituents on the benzonitrile ring can significantly influence the reactivity and selectivity of these cycloaddition reactions. researchgate.netresearchgate.net

Modifications of the Halogen Moiety

Nucleophilic Aromatic Substitution with Different Nucleophiles

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide variety of functional groups in place of the chlorine atom. The reactivity of the aryl halide in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pub

In the case of this compound, the nitrile group (-CN) acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The amino group (-NH2), being an electron-donating group, can modulate this reactivity. The position of the leaving group (chlorine) relative to the activating and deactivating groups determines the regioselectivity of the substitution.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For example, reactions with various primary and secondary amines can lead to the synthesis of substituted 4-aminoquinazolines, which are important scaffolds in medicinal chemistry. mdpi.com The reaction conditions, such as the choice of solvent, temperature, and the presence of a base, are critical for the success of the substitution. mdpi.com

Table 2: Nucleophilic Aromatic Substitution of Chloro-substituted Aromatic Compounds

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines, benzylamines, aliphatic amines | Various solvents and temperatures | 2-Chloro-4-aminoquinazolines or 2,4-diaminoquinazolines | mdpi.com |

| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | Room temperature | 2,4,6-Trinitrophenol | pressbooks.pub |

| 1-Chloro-2-nitrobenzene | Morpholine | Reflux | 4-(2-Nitrophenyl)morpholine | nih.gov |

Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, largely owing to its bifunctional nature with amino, chloro, and nitrile groups. The chloro-substituent, in particular, allows this molecule to readily participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The primary cross-coupling methodologies involving this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. lumenlearning.comuwindsor.ca This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts. lumenlearning.com

In the context of this compound, the chloro group serves as the halide partner. The general catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. uwindsor.ca A base is required to activate the organoboron reagent for the transmetalation step. uwindsor.ca

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reaction is a standard method for aryl-aryl bond formation. The table below illustrates typical conditions for the Suzuki-Miyaura coupling of chloroarenes with various arylboronic acids, which are representative of the conditions that would be applied to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 82 | organic-chemistry.org |

| 2 | 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 92 | organic-chemistry.org |

| 3 | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | Reflux | 41-51 | walisongo.ac.id |

| 4 | 2-Chlorochromone | Arylboronic acids | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 68-72 | walisongo.ac.id |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orguwindsor.ca This palladium-catalyzed reaction has largely replaced harsher, classical methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. uwindsor.ca The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

This compound can act as the aryl halide component in this reaction, allowing for the introduction of a new N-aryl or N-alkyl substituent at the C2 position, ortho to the nitrile. The existing amino group at C4 may require protection depending on the specific reactants and conditions to prevent self-coupling or other side reactions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and can be tailored for different amine coupling partners. beilstein-journals.org

The following table presents data from representative Buchwald-Hartwig amination reactions, demonstrating the conditions typically employed for coupling aryl halides with various amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (5) | XPhos (10) | KOt-Bu | Toluene | 150 (MW) | 96 | libretexts.org |

| 2 | Debenzeyldonepezil | 2-Bromopyridine | Pd(OAc)₂ (10) | Mephos (20) | t-BuOK | 1,4-Dioxane | 90 | 89 | beilstein-journals.org |

| 3 | 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | - | - | wikipedia.org |

| 4 | Aryl Bromides | Secondary Amines | [Pd(allyl)Cl]₂ (4) | t-BuXPhos (16) | t-BuONa | Toluene | 100 | 19-92 | beilstein-journals.org |

Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. lumenlearning.comgoogle.com This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in pharmaceuticals and materials science. google.com The reaction is typically carried out under mild conditions, often at room temperature, using an amine as both the base and, frequently, the solvent. google.com The mechanism involves two interconnected catalytic cycles: a palladium cycle for the aryl halide and a copper cycle that forms a copper(I) acetylide intermediate. beilstein-journals.org

This compound can be coupled with a variety of terminal alkynes via the Sonogashira reaction, installing an alkynyl group at the C2 position. This transformation opens pathways to a diverse range of elongated, rigid molecular structures.

Below is a table showing typical experimental conditions for Sonogashira couplings, which would be applicable to this compound.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Cocatalyst | Base/Solvent | Temp (°C) | Time (h) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine (B128534) | RT | ~1.5 | wikipedia.org |

| 2 | Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ | - | (t-Bu)₃P / Cs₂CO₃ | RT | - | organic-chemistry.org |

| 3 | Aryl Bromide | Terminal Alkyne | (NHC)-Pd complex (0.01 mol%) | (NHC)-Cu (1 mol%) | - | in air, non-degassed solvent | organic-chemistry.org | |

| 4 | Aryl Iodide | Terminal Alkyne | Pd(OAc)₂/urea | - | Amine-free | Ambient | - | organic-chemistry.org |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond by coupling an unsaturated halide (or triflate) with an alkene. google.com This reaction is a powerful method for the synthesis of substituted alkenes and follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. google.comnih.gov

The chloro-group of this compound can react with various alkenes, such as acrylates or styrenes, under Heck conditions. This allows for the introduction of a vinyl substituent at the C2 position. The reaction typically requires a palladium catalyst, a base (such as triethylamine or potassium carbonate), and often a phosphine ligand. google.com

While specific examples of the Heck reaction with this compound are not prevalent in the searched literature, the general conditions are well-established for a wide range of aryl halides. The table below provides representative examples.

Table 4: Representative Conditions for Heck Reaction of Aryl Halides

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | google.com |

| 2 | Aryl Bromides/Chlorides | Aromatic/Aliphatic Olefins | Palladacycle phosphine mono-ylide complex (10 ppm) | - | - | 130 | |

| 3 | Aryl Halides | Styrene | Pd(L-proline)₂ complex | - | Water (MW) | - | |

| 4 | Aryl Iodides | Various Alkenes | Pd(P(t-Bu)₃)₂ | - | Aqueous TPGS-750-M | RT |

Compound List

Table 5: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 3-Chloro-4-cyanoaniline |

| Palladium(II) acetate | Pd(OAc)₂ |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Bis(triphenylphosphine)palladium(II) dichloride | Pd(PPh₃)₂Cl₂ |

| [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) | Pd(dtbpf)Cl₂ |

| Allylpalladium(II) chloride dimer | [Pd(allyl)Cl]₂ |

| Bis(benzonitrile)palladium(II) chloride | Pd(PhCN)₂Cl₂ |

| Triphenylphosphine | PPh₃, P(C₆H₅)₃ |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |

| t-BuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl |

| Mephos | |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |

| Potassium phosphate (B84403) | K₃PO₄ |

| Potassium carbonate | K₂CO₃ |

| Cesium carbonate | Cs₂CO₃ |

| Potassium tert-butoxide | KOt-Bu, t-BuOK |

| Sodium tert-butoxide | NaOt-Bu, t-BuONa |

| Triethylamine | Et₃N, TEA |

| n-Butanol | |

| Toluene | |

| Dioxane | 1,4-Dioxane |

| Phenylboronic acid | |

| Benzothiophen-2-yltrifluoroborate | |

| Benzofuran-2-yltrifluoroborate | |

| 2-Methyl-3-butyn-2-ol | |

| Aniline | |

| Phenylmethanamine | Benzylamine |

| Styrene | |

| Iodobenzene | |

| 4-Chlorobenzonitrile | |

| 2-Chlorochromone | |

| 2-Bromo-13α-estrone 3-methyl ether | |

| Debenzeyldonepezil | |

| 2-Bromopyridine | |

| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | |

| Copper(I) iodide | CuI |

| TPGS-750-M | |

| L-proline |

Spectroscopic Characterization and Computational Studies of 4 Amino 2 Chlorobenzonitrile

Advanced Spectroscopic Investigations

Advanced spectroscopic methods are crucial for elucidating the detailed molecular structure and vibrational dynamics of 4-amino-2-chlorobenzonitrile. Techniques such as Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a comprehensive spectroscopic fingerprint of the molecule.

FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. Experimental spectra have been recorded in the solid phase using KBr pellet techniques and in Nujol mull. researchgate.net

The vibrational spectrum of this compound is characterized by distinct bands that correspond to its primary functional groups. The assignments are often confirmed through computational analysis. researchgate.netasianpubs.org

N-H Stretching: The amino (-NH₂) group gives rise to characteristic symmetric and asymmetric stretching vibrations. These typically appear in the 3300-3500 cm⁻¹ region of the IR spectrum.

C≡N Stretching: The nitrile (-C≡N) group presents a strong, sharp absorption band, which is a distinctive marker. This stretching vibration is typically observed in the 2200-2300 cm⁻¹ range. In a study on the related isomer 2-amino-4-chlorobenzonitrile (B1265954), this peak was experimentally observed at 2211 cm⁻¹. analis.com.my

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is generally found at lower wavenumbers. For instance, in 2-amino-4-chlorobenzonitrile, the C-Cl stretch was identified at 782 cm⁻¹. analis.com.my

Table 1: Key FT-IR Vibrational Frequencies for Aminochlorobenzonitrile Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | N-H | 3300 - 3500 | analis.com.my |

| Stretch | C≡N | 2200 - 2300 | analis.com.my |

To achieve precise vibrational assignments, experimental FT-IR spectra are frequently compared with theoretical spectra generated through quantum chemical calculations, primarily using Density Functional Theory (DFT). researchgate.netresearchgate.net Methods such as B3LYP and M06L have been employed to predict the vibrational wavenumbers of this compound. researchgate.net

Discrepancies between the calculated harmonic frequencies and the experimental anharmonic frequencies are common. To bridge this gap, scaling procedures are often applied to the theoretical data, which significantly improves the correlation with experimental observations. researchgate.net One comprehensive study tested the accuracy of the M06L DFT method against the more common B3LYP method for this molecule, recording experimental spectra in the solid state and analyzing them in detail with computational results. researchgate.net Such comparative analyses confirm the assignments of fundamental vibrations and provide a more robust understanding of the molecule's vibrational properties. researchgate.netasianpubs.org

Laser Raman spectroscopy, including FT-Raman, serves as a complementary technique to FT-IR. It provides information on the vibrational modes of the molecule based on different selection rules. The Raman spectrum of this compound has been recorded in the solid phase. asianpubs.org The analysis of the spectrum was conducted assuming C point group symmetry for the molecule, allowing for the assignment of observed fundamentals to different normal modes. asianpubs.org While FT-Raman studies are documented, specific research on Surface-Enhanced Raman Spectroscopy (SERS) for this compound is not prominent in the reviewed literature.

Isotopic substitution is a powerful method in vibrational spectroscopy for confirming band assignments, as the change in atomic mass affects the vibrational frequencies of modes involving that atom. libretexts.org Heavier isotopes lead to a decrease in the frequency of the corresponding vibrational mode. libretexts.org While the general principles of isotopic effects are well-established, specific studies detailing the isotopic effects in the Raman spectrum of this compound are not extensively reported in the available literature. However, research on related isotopically labeled molecules has demonstrated that this technique is invaluable for resolving ambiguities in vibrational assignments, particularly where strong mixing occurs between modes of different functional groups. researchgate.net

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule. researchgate.netorganicchemistrydata.org

In ¹H NMR, the aromatic protons typically appear in a range of δ 6.0-9.5 ppm, with their exact shifts and coupling patterns reflecting the substitution pattern on the benzene (B151609) ring. pdx.edu The amino group protons usually manifest as a broad signal between δ 0.5-5.0 ppm, with the chemical shift being dependent on factors like solvent and concentration due to hydrogen bonding. pdx.edu

¹³C NMR spectroscopy provides direct information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is typically found in the δ 110-120 ppm region. ucl.ac.uk The aromatic carbons are observed further downfield, and their specific shifts are influenced by the electronic effects of the amino and chloro substituents.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges

| Nucleus | Type of Atom | Typical Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.0 - 9.5 | pdx.edu |

| ¹H | Amine (R-NH₂) | 0.5 - 5.0 | pdx.edu |

| ¹³C | Nitrile (-C≡N) | 110 - 120 | ucl.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to confirm the substitution pattern on the benzene ring.

Proton NMR (¹H NMR) spectra provide information about the aromatic and amino protons. The aromatic protons typically appear as distinct signals in the downfield region of the spectrum, and their splitting patterns, governed by spin-spin coupling, reveal their relative positions on the aromatic ring. The amino group (NH₂) protons usually present as a broad signal, the chemical shift of which can be influenced by solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify all the carbon atoms in the molecule. The nitrile carbon has a characteristic chemical shift, as do the aromatic carbons, which are influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile substituents.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the proton and carbon signals. COSY experiments establish the coupling relationships between adjacent protons, helping to confirm the arrangement of substituents on the benzene ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton signals. The structure of the related compound, 3-amino-5-bromo-4-chlorobenzonitrile, was confirmed using 2D NMR techniques. googleapis.com

Investigation of Chemical Shifts and Coupling Patterns

A detailed analysis of the chemical shifts and coupling patterns in the ¹H NMR spectrum of this compound is crucial for confirming its isomeric structure. The aromatic region of the spectrum is of particular interest. The proton ortho to the amino group and meta to the chloro group is expected to resonate at the highest field (lowest ppm value) due to the strong shielding effect of the amino group. Conversely, the proton ortho to the electron-withdrawing nitrile group would be the most deshielded and appear at the lowest field.

The coupling constants (J-values) between the aromatic protons provide further structural confirmation. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei. For instance, ortho coupling (between protons on adjacent carbons) is typically larger than meta coupling (between protons separated by two carbons). These distinct coupling patterns allow for the precise assignment of each aromatic proton.

Below is a table summarizing typical ¹H NMR data for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Varies | Doublet | Varies |

| H-5 | Varies | Doublet of doublets | Varies |

| H-6 | Varies | Doublet | Varies |

| NH₂ | ~4-6 | Broad singlet | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

In situ NMR for Reaction Monitoring

In situ NMR spectroscopy has emerged as a powerful tool for monitoring the progress of chemical reactions in real-time. uni-regensburg.de This technique allows for the direct observation of the disappearance of starting materials and the appearance of products within the NMR tube. uni-regensburg.de For the synthesis of this compound, for example, by the reduction of 4-nitro-2-chlorobenzonitrile, in situ NMR could be employed to track the conversion of the nitro group to the amino group.

By acquiring spectra at regular intervals, a reaction profile can be generated, providing valuable kinetic data and insights into the reaction mechanism. It can also help in identifying any transient intermediates or side products that may form during the course of the reaction. This real-time analysis is particularly useful for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. matanginicollege.ac.in

Analysis of Electronic Transitions (π→π and n→π)**

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π→π* and n→π* electronic transitions. matanginicollege.ac.inanalis.com.my The benzene ring and the nitrile group contain π electrons, and the amino and chloro groups have non-bonding (n) electrons.

The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic system and the C≡N triple bond to the corresponding antibonding (π*) orbitals. matanginicollege.ac.in These transitions are responsible for the major absorption peaks in the UV region.

The n→π* transitions involve the promotion of non-bonding electrons from the nitrogen atom of the amino group and the chlorine atom to the antibonding π* orbitals of the aromatic ring and nitrile group. matanginicollege.ac.in These transitions are generally of lower intensity compared to π→π* transitions and may appear as shoulders on the main absorption bands or as separate, weaker bands at longer wavelengths. matanginicollege.ac.in The analysis of these electronic transitions provides valuable information about the electronic structure and conjugation within the molecule. A study on the related compound 2-amino-4-chlorobenzonitrile showed two main absorption peaks corresponding to π → π∗ and n → π∗ transitions. analis.com.my

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound. In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. scioninstruments.com

Molecular Ion Peak Analysis

The molecular ion peak (M⁺•) in the mass spectrum of this compound is of primary importance as it directly provides the molecular weight of the compound. uni-saarland.de For this compound (C₇H₅ClN₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of approximately 152. nih.gov

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. iitd.ac.in There will be a peak at m/z 152 (for the molecule containing ³⁵Cl) and another peak at m/z 154 (for the molecule containing ³⁷Cl), with the intensity of the M+2 peak being about one-third that of the molecular ion peak. iitd.ac.in This isotopic signature is a definitive indicator of the presence of a chlorine atom in the molecule. The fragmentation patterns typically reveal the loss of the nitrile group (CN) and the chlorine atom, further corroborating the structure.

Below is a table summarizing the expected major peaks in the EI-MS of this compound.

| m/z | Interpretation |

| 154 | [M+2]⁺• (containing ³⁷Cl) |

| 152 | [M]⁺• (containing ³⁵Cl) |

| 117 | [M-Cl]⁺ |

| 125 | [M-HCN]⁺• |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding the molecular properties of this compound (4A-2CBN) at an electronic level. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into its geometry, vibrational characteristics, and electronic structure, complementing experimental findings.

Density Functional Theory has become a standard method for investigating the structural and electronic properties of medium-sized organic molecules like 4A-2CBN. researchgate.netscielo.org.co It offers a good balance between computational cost and accuracy for predicting molecular properties. scielo.org.co Calculations are often performed using specific functionals, such as B3LYP or M06L, combined with various basis sets to approximate the electronic structure and energy of the molecule. researchgate.netscielo.org.co

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. For 4A-2CBN, full geometry optimization has been performed using DFT methods, such as B3LYP and M06L with basis sets like 6-31G(d,p), and the results have been compared with MP2 methods and experimental data. researchgate.netanalis.com.my

Theoretical calculations have identified two optimal conformations for the molecule, with the planar form being the most stable. researchgate.net Studies have shown that the benzene ring structure is slightly distorted into a quinonoid form. asianjournalofphysics.com This distortion is characterized by C1–C2 and C3–C4 bond lengths being longer than the C2–C3 bonds. asianjournalofphysics.com The presence of the electron-withdrawing chlorine atom and the conjugation with the nitrile and amino groups influences the bond lengths and angles of the aromatic ring. analis.com.my For instance, the C≡N bond length has been calculated to be shorter than the typical value due to this conjugation. analis.com.my

A comparison between calculated and experimental values shows a good correlation, though minor discrepancies exist, which can be attributed to the fact that calculations are performed for a molecule in the gas phase, while experimental data often comes from the solid state. semanticscholar.org

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | B3LYP/6-31G(d,p) | M06L/6-31G(d,p) | MP2 | Experimental (X-ray) |

| Bond Lengths (Å) | ||||

| C1-C7 (C-CN) | 1.436 | 1.433 | 1.432 | - |

| C7≡N8 (C≡N) | 1.161 | 1.160 | 1.182 | 1.146(4) |

| C2-Cl9 | 1.758 | 1.748 | 1.748 | - |

| C4-N10 (C-NH₂) | 1.371 | 1.373 | 1.385 | 1.369(4) |

| C1-C2 | 1.411 | 1.408 | 1.405 | - |

| C2-C3 | 1.389 | 1.391 | 1.393 | - |

| Bond Angles (º) | ||||

| C2-C1-C6 | 119.2 | 119.2 | 119.3 | - |

| C1-C2-C3 | 121.2 | 121.3 | 121.1 | - |

| C3-C4-C5 | 119.0 | 118.9 | 119.1 | - |

| Data sourced from studies by Palafox et al. and research on its single crystal structure. researchgate.netanalis.com.my |

DFT calculations are instrumental in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. asianjournalofphysics.com For 4A-2CBN, theoretical vibrational wavenumbers have been computed using methods like B3LYP and M06L. researchgate.net

These computational predictions are crucial for making accurate assignments of the fundamental vibrational modes observed experimentally. sigmaaldrich.com However, theoretical calculations are typically performed under the harmonic approximation, which neglects the anharmonicity present in real molecular vibrations. asianjournalofphysics.com This leads to a systematic overestimation of the calculated frequencies compared to experimental values. To bridge this gap, the calculated wavenumbers are often scaled using specific scaling procedures or equations, which significantly improves the agreement with experimental data. researchgate.net

The accuracy of predicted properties depends on the chosen DFT functional. For this compound, a key study tested the performance of the newer M06L functional against the widely used B3LYP functional. researchgate.netasianjournalofphysics.com The B3LYP functional is one of the most popular and has been used satisfactorily in many studies of similar molecules. researchgate.netscielo.org.co

The investigation aimed to determine the accuracy of M06L from a spectroscopic viewpoint for this class of molecule. asianjournalofphysics.com The comparison revealed that both B3LYP and M06L methods appear to struggle with the calculation of the C≡N bond length, with B3LYP showing a larger deviation from expected values than M06L. researchgate.net However, in some respects, the B3LYP functional was found to perform better than M06L. researchgate.net Such comparative studies are essential for refining computational protocols and providing recommendations for future theoretical work on related systems.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For 4A-2CBN, the HOMO is reported to be delocalized over almost all atoms and several key bonds, including the C≡N, C-C bonds of the ring, and the N-H bonds of the amino group. researchgate.net The LUMO is similarly delocalized across the molecule. analis.com.myresearchgate.net This delocalization indicates that an electronic excitation from the HOMO to the LUMO involves a significant charge transfer within the molecule. asianjournalofphysics.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that helps determine the chemical stability and electrical transport properties of a molecule. researchgate.net A molecule with a small frontier orbital gap is generally associated with high chemical reactivity and low kinetic stability, as it requires less energy to undergo electronic transitions. semanticscholar.org

Calculations for 4A-2CBN at the B3LYP/6-31G(d,p) level show a relatively low energy gap, which supports the possibility of charge transfer interactions occurring within the molecule. researchgate.net Despite this, the molecule is also categorized as a "hard compound" based on its calculated global hardness value, which suggests greater stability and lessened reactivity. analis.com.my This indicates that while the potential for electron transfer exists, the molecule is fundamentally stable. analis.com.mysemanticscholar.org

Table 2: Calculated Molecular Orbital Energies

| Parameter | Value (eV) |

| HOMO Energy | -7.918 |

| LUMO Energy | 4.027 |

| HOMO-LUMO Energy Gap (ΔE) | 3.891 |

| Data from DFT calculations on the single crystal structure. semanticscholar.org |

Molecular Orbital Analysis (HOMO-LUMO)

Charge Transfer Interactions

Charge transfer interactions within the this compound (4A-2CBN) molecule are a key aspect of its electronic behavior. The analysis of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides significant insights into these interactions. The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. researchgate.net

In the 4A-2CBN molecule, the HOMO is observed to be delocalized over almost all atoms and several key bonds, including C≡N, C1-C2, C1-C6, C3-C4, C4-C5, C3-H, C5-H, N-H13, and N-H14, with the exception of the H11 atom. researchgate.net Conversely, the LUMO is delocalized over the C2-C3, C1-C6, C5-C6, C6-H, and C5-H bonds, as well as the N-H13 and N-H14 bonds, and all atoms except for H18. researchgate.net

The excitation from HOMO to LUMO signifies a charge transfer within the molecule. researchgate.net A low energy gap between these orbitals is indicative of the potential for charge transfer interactions to occur. researchgate.netresearchgate.net Computational studies using the B3LYP/6-31G(d,p) level of theory have been employed to calculate the HOMO and LUMO energy eigenvalues and the corresponding energy gap, which helps in understanding the molecule's chemical stability and electrical transport properties. researchgate.net

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| SCF Energy | -839 (a.u.) |

| Dipole Moment | 7.37 D |

| HOMO Energy | -0.22 a.u. |

| LUMO Energy | -0.06 a.u. |

| Energy Gap (HOMO-LUMO) | 0.16 a.u. |

Data computed at the B3LYP/6-31G(d,p) level of theory. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. analis.com.mymdpi.com This analysis for this compound involves mapping the normalized contact distance (dnorm) onto the Hirshfeld surface. analis.com.my

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netasianjournalofphysics.com The MEP surface is a plot of the electrostatic potential on the constant electron density surface, visualized through a color-coded scheme. researchgate.net

For this compound, the MEP map reveals distinct regions of varying electrostatic potential. researchgate.net The color scale typically ranges from red (negative potential, high electron density) to blue (positive potential, low electron density). researchgate.netresearchgate.net

In the MEP map of 4A-2CBN, the region around the nitrogen atom of the amino group exhibits the most negative potential (dark red), identifying it as a likely site for electrophilic attack. researchgate.net Conversely, the areas around the hydrogen atoms of the amino group show the most positive potential (dark blue), indicating these are probable sites for nucleophilic attack. researchgate.netresearchgate.net The regions over the benzene ring and the chlorine atom are generally neutral, as shown by the green color. researchgate.net The MEP map for 4A-2CBN has a color range from -6.42e-2 (deepest red) to +6.42e-2 (deepest blue). researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a framework for understanding the Lewis-like chemical bonding structure of a molecule. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de

NBO analysis has been performed on this compound to investigate its electronic structure in detail. researchgate.net For a related isomer, 2-amino-4-chlorobenzonitrile, NBO analysis revealed strong intramolecular hyperconjugative interactions. researchgate.net These interactions, such as the delocalization of π and σ electrons from C-C, C-H, C-N, and C-Cl bonds to antibonding orbitals, contribute to the stabilization of the molecule. researchgate.net This type of analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the energetic significance estimated using second-order perturbation theory. uni-muenchen.de

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to determine the electronic excitation energies and to understand the nature of electronic transitions within a molecule, such as those observed in UV-Vis spectroscopy. tandfonline.comsns.it

For this compound, the lowest excitation energy, which corresponds to the HOMO-LUMO transition, can be accurately approximated using the TD-DFT approach. researchgate.net In studies of related molecules like 2-amino-4-chlorobenzonitrile, TD-DFT calculations have been used to analyze the electronic absorption spectra. analis.com.my These calculations show that electronic transitions, such as π → π* and n → π*, occur within the aromatic ring and the nitrile group. analis.com.my The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results. analis.com.my The use of a polar solvent in experimental measurements can influence the electronic transitions by creating hydrogen bonds, which can affect the electron localization in the HOMO and LUMO regions. analis.com.my

Reaction Kinetics and Mechanisms Studies

While detailed kinetic studies specifically on this compound are not extensively reported in the provided context, the compound is known to be a versatile intermediate in organic synthesis. Its synthesis often involves reactions like the catalytic amination of 2-chlorobenzonitrile (B47944) or the reduction of 4-nitro-2-chlorobenzonitrile.

The hydrogenation of related chlorobenzonitriles has been studied, providing insights into potential reaction pathways. For instance, the hydrogenation of 4-chlorobenzonitrile (B146240) to produce amines is an industrially significant process, often requiring catalysts and specific reaction conditions such as elevated temperature and pressure. researchgate.net A study on the synthesis of 2-(4-amino-2-chlorophenyl)-2-phenylacetonitrile (B1209884) from this compound highlights a nucleophilic substitution reaction following an SN2 mechanism. Such studies suggest that the amino and chloro substituents on the benzonitrile (B105546) ring influence its reactivity in various chemical transformations. Further investigation into the reaction kinetics and mechanisms of this compound could provide a more thorough understanding of its chemical behavior. analis.com.my

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorobenzonitrile |

| 2-chlorotoluene (B165313) |

| 4-amino-3-chlorobenzonitrile (B1332060) |

| 2-amino-4-chlorobenzonitrile |

| 4-Nitro-2-chlorobenzonitrile |

| 2-Bromo-4-methylbenzonitrile |

| 5-Amino-2-bromo-4-chlorobenzonitrile |

| 5-nitro-2-bromo-4-chlorobenzonitrile |

| 2-(4-amino-2-chlorophenyl)-2-phenylacetonitrile |

| benzyl chloride |

| 4-aminobenzonitrile (B131773) |

| 4-(dimethylamino)benzonitrile |

| 4-bromobenzonitrile |

| 2-chloro-3-nitrobenzonitrile |

| 2-chloro-5-nitrobenzonitrile |

| 2-chloro-5-aminobenzonitrile |

| 4-(Butylamino)-2-chlorobenzonitrile |

| 2-phenylpropionitrile |

| 2-phenylbutyronitrile |

| 1-chloro-4-nitrobenzene |

| This compound, 97+% |

| 2-aminothiophenes |

| AMPYRA |

| amine dimedone |

| Sulfanilic acid |

| 3-Aminophthalhydrazide |

| N-Aminophthalimide |

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one |

| N-sulfonylimines |

| 2-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)propan-1-amine |

| (3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol |

| (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylonitrile |

Medicinal Chemistry and Biological Activity Investigations

Pharmacological Potential and Mechanisms of Action

4-Amino-2-chlorobenzonitrile serves as a crucial intermediate in the development of new therapeutic agents. The reactivity of its amino and cyano groups allows for a multitude of chemical modifications, leading to the creation of novel compounds with significant pharmacological potential. nih.gov The core structure of 4-aminoquinoline (B48711), a class to which derivatives of this compound belong, is a well-established pharmacophore in drug discovery. The mechanism of action of these compounds often involves their ability to accumulate in specific cellular compartments, such as the digestive vacuole of the malaria parasite, and interact with key biological targets like enzymes and nucleic acids.

Antimicrobial Properties

While research on the direct antimicrobial properties of this compound is limited, its derivatives have demonstrated notable activity against a range of microbial pathogens. Studies have shown that synthetic derivatives of similar chemical structures can exhibit potent antibacterial and antifungal effects. For instance, certain carbazole (B46965) derivatives have been shown to effectively inhibit the growth of Gram-positive bacteria. nih.gov The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Below is a table summarizing the antimicrobial activity of selected compounds structurally related to this compound, highlighting their potential as a basis for developing new antimicrobial agents.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Carbazole Derivative 2 | Staphylococcus aureus | 32 | nih.gov |

| Carbazole Derivative 4 | Staphylococcus aureus | 32 | nih.gov |

| Carbazole Derivative 5 | Staphylococcus aureus | 32 | nih.gov |

| Carbazole Derivative 7 | Staphylococcus aureus | 32 | nih.gov |

| Carbazole Derivative 8 | Staphylococcus aureus | 32 | nih.gov |

| Carbazole Derivative 9 | Staphylococcus aureus | 32 | nih.gov |

| Carbazole Derivative 10 | Staphylococcus aureus | 32 | nih.gov |

This table presents data for derivatives of compounds structurally related to this compound to illustrate the antimicrobial potential of this chemical class.

Anticancer Activities

The 4-aminoquinoline scaffold, from which this compound is derived, has been a fertile ground for the discovery of novel anticancer agents. mdpi.com While direct anticancer activity data for this compound is not extensively available in public literature, numerous studies have demonstrated the potent antiproliferative effects of its derivatives against various cancer cell lines. The National Cancer Institute (NCI) has screened a vast number of compounds, and the NCI-60 cell line panel is a key tool in identifying potential anticancer agents. nih.govnih.gov The anticancer activity is often quantified by the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following table showcases the anticancer activity of a 7-chloroquinolinehydrazone derivative, a compound class related to this compound, against a panel of human tumor cell lines.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| Leukemia | mdpi.com | ||

| CCRF-CEM | Leukemia | 0.04 | mdpi.com |

| K-562 | Leukemia | 0.06 | mdpi.com |

| MOLT-4 | Leukemia | 0.05 | mdpi.com |

| RPMI-8226 | Leukemia | 0.06 | mdpi.com |

| SR | Leukemia | 0.05 | mdpi.com |

| Non-Small Cell Lung Cancer | mdpi.com | ||